molecular formula C7H7FN2S B12840673 2-Amino-6-fluorobenzothioamide

2-Amino-6-fluorobenzothioamide

Cat. No.: B12840673
M. Wt: 170.21 g/mol
InChI Key: QJWYHXFXSJRTGM-UHFFFAOYSA-N
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Description

2-Amino-6-fluorobenzothioamide is a heterocyclic compound that contains both an amino group and a fluorine atom attached to a benzothioamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluorobenzothioamide typically involves the reaction of 2-amino-6-fluorobenzonitrile with thiourea under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-fluorobenzothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-6-fluorobenzothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-fluorobenzothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cancer progression, making it a valuable compound for therapeutic research .

Comparison with Similar Compounds

  • 2-Amino-6-fluorobenzothiazole
  • 2-Amino-6-trifluoromethylthio-benzothiazole
  • 2-Amino-6-nitrobenzothiazole

Comparison: 2-Amino-6-fluorobenzothioamide is unique due to the presence of both an amino group and a fluorine atom, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H7FN2S

Molecular Weight

170.21 g/mol

IUPAC Name

2-amino-6-fluorobenzenecarbothioamide

InChI

InChI=1S/C7H7FN2S/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11)

InChI Key

QJWYHXFXSJRTGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=S)N)N

Origin of Product

United States

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